molecular formula C12H8ClFN2O2S B5882735 N-[(3-chloro-4-fluorophenyl)carbamothioyl]furan-2-carboxamide

N-[(3-chloro-4-fluorophenyl)carbamothioyl]furan-2-carboxamide

Cat. No.: B5882735
M. Wt: 298.72 g/mol
InChI Key: PQVSBEMWKCFZSI-UHFFFAOYSA-N
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Description

N-[(3-chloro-4-fluorophenyl)carbamothioyl]furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides It is characterized by the presence of a furan ring substituted at the 2-position with a carboxamide group, and a phenyl ring substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-chloro-4-fluorophenyl)carbamothioyl]furan-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with 3-chloro-4-fluoroaniline in the presence of a coupling agent such as carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting intermediate is then treated with thiophosgene to introduce the thiocarbamoyl group, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the process .

Chemical Reactions Analysis

Types of Reactions

N-[(3-chloro-4-fluorophenyl)carbamothioyl]furan-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(3-chloro-4-fluorophenyl)carbamothioyl]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity by forming a stable complex. This interaction can disrupt key biological pathways, leading to the desired therapeutic effects. The presence of the chlorine and fluorine atoms on the phenyl ring can enhance the compound’s binding affinity and selectivity for its target .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
  • N-(4-Bromophenyl)furan-2-carboxamide
  • N-(3-Chloro-4-fluorophenyl)furan-2-carboxamide

Uniqueness

N-[(3-chloro-4-fluorophenyl)carbamothioyl]furan-2-carboxamide stands out due to its unique combination of a furan ring and a thiocarbamoyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[(3-chloro-4-fluorophenyl)carbamothioyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClFN2O2S/c13-8-6-7(3-4-9(8)14)15-12(19)16-11(17)10-2-1-5-18-10/h1-6H,(H2,15,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQVSBEMWKCFZSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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